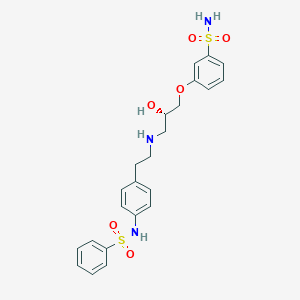

L-748328

Description

Properties

CAS No. |

244192-93-6 |

|---|---|

Molecular Formula |

C23H27N3O6S2 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]benzenesulfonamide |

InChI |

InChI=1S/C23H27N3O6S2/c24-33(28,29)23-8-4-5-21(15-23)32-17-20(27)16-25-14-13-18-9-11-19(12-10-18)26-34(30,31)22-6-2-1-3-7-22/h1-12,15,20,25-27H,13-14,16-17H2,(H2,24,28,29)/t20-/m0/s1 |

InChI Key |

CVPJSQZQNBKALR-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC(=CC=C3)S(=O)(=O)N)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-748328; L 748328; L748328. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-748328

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action for L-748328, a significant pharmacological tool in the study of adrenergic signaling. The information is compiled from foundational studies, focusing on its binding characteristics, effects on cellular signaling, and the experimental basis for these findings.

Core Mechanism of Action: Selective β3-Adrenergic Receptor Antagonism

This compound functions as a potent and selective competitive antagonist of the human beta-3 adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism involves binding with high affinity to the β3-AR, thereby physically obstructing the binding of endogenous catecholamines and synthetic agonists. As a competitive antagonist, its inhibitory effect can be surmounted by increasing concentrations of an agonist. By blocking agonist binding, this compound prevents the conformational change in the receptor required for G-protein activation and the subsequent downstream signaling cascade.[1] This action is particularly relevant in tissues where β3-AR is prominently expressed, such as adipose tissue, where it plays a key role in regulating lipolysis and thermogenesis.[4][5]

Binding Affinity and Selectivity Profile

The efficacy and utility of this compound as a research tool are defined by its high affinity for the human β3-AR and its selectivity over other β-adrenergic receptor subtypes (β1-AR and β2-AR). The binding affinities, determined in studies using Chinese hamster ovary (CHO) cells engineered to express human cloned β-receptors, are summarized below.[1]

Table 1: Binding Affinity of this compound for Human Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki / Kd in nM) |

|---|---|

| Human β3-AR | 3.7 ± 1.4 [1] |

| Human β1-AR | 467 ± 89[1] |

| Human β2-AR | 99 ± 43[1] |

Data sourced from Candelore et al. (1999). Values represent the mean ± standard error of the mean.

This quantitative data highlights the pronounced selectivity of this compound for the β3-AR, with an affinity approximately 126-fold higher for β3-AR than for β1-AR and over 26-fold higher than for β2-AR.

Inhibition of the β3-Adrenergic Signaling Pathway

The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). Agonist binding typically initiates a cascade where Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and leading to the phosphorylation of downstream targets that mediate physiological responses like lipolysis.[5]

This compound, by acting as an antagonist, directly inhibits this pathway at its inception. It prevents the initial agonist-induced receptor activation, thereby blocking the entire downstream signaling sequence and inhibiting the production of cAMP.[1]

Experimental Validation and Protocols

The mechanism of this compound was elucidated through a series of binding and functional assays.

A. Radioligand Binding Assays

These experiments quantified the binding affinity of this compound to the human β3-AR.

-

Protocol:

-

Cell Culture: Chinese hamster ovary (CHO) cells were stably transfected with the gene encoding the human β3-adrenergic receptor.

-

Membrane Preparation: Plasma membranes were isolated from the cultured CHO cells through homogenization and centrifugation to create a preparation rich in β3-AR.

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind β3-AR was incubated with the membrane preparations.

-

Inhibition: Increasing concentrations of unlabeled this compound were added to the incubations to compete with the radioligand for binding to the receptor.

-

Detection: After reaching equilibrium, the bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters, representing bound radioligand, was measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. This value was then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the binding affinity.

-

B. Functional Antagonism Assays (cAMP Accumulation)

These assays confirmed that this compound's binding to the β3-AR translates into functional inhibition of the receptor's signaling activity.

-

Protocol:

-

Cell Culture: Whole CHO cells expressing the human β3-AR were used.

-

Pre-incubation: Cells were pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: A known β3-AR agonist was added at a fixed concentration (typically its EC50) to stimulate the receptor and induce cAMP production.

-

Cell Lysis and Detection: After stimulation, the reaction was stopped, and the cells were lysed. The intracellular concentration of cAMP was measured using a suitable method, such as a competitive immunoassay (e.g., RIA or HTRF).[7][8]

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP in a dose-dependent manner was quantified, demonstrating its antagonist activity.

-

C. Physiological Response Assays (Lipolysis in Adipocytes)

To confirm its mechanism in a more physiologically relevant system, this compound was tested for its ability to block agonist-induced lipolysis in fat cells.[1]

-

Protocol:

-

Tissue Isolation: Adipocytes (fat cells) were isolated from the adipose tissue of nonhuman primates.[1]

-

Incubation: The isolated adipocytes were incubated in a buffer solution.

-

Antagonist Treatment: The cells were treated with this compound.

-

Agonist Challenge: A potent β3-AR agonist (e.g., L-742,791) was added to stimulate lipolysis.[1][2]

-

Lipolysis Measurement: The rate of lipolysis was determined by measuring the amount of glycerol released into the incubation buffer, a direct product of triglyceride breakdown.

-

Analysis: The results demonstrated that this compound effectively inhibited the agonist-induced release of glycerol, confirming its role as a functional antagonist of the lipolytic response mediated by β3-AR.[1]

-

References

- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]

- 4. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]

L-748328: A Comprehensive Technical Guide to its Function as a Selective β3-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-748328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR). This document provides an in-depth technical overview of the core functions of this compound, including its binding affinity, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its quantitative data. Visual diagrams are included to illustrate the relevant signaling cascades and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the human β3-adrenergic receptor.[1] Its primary mechanism of action is to bind to the β3-AR with high affinity, thereby preventing the binding and subsequent signaling of endogenous catecholamines (e.g., norepinephrine and epinephrine) and synthetic β3-AR agonists. This blockade inhibits the downstream effects typically associated with β3-AR activation, such as lipolysis in adipocytes.[1]

Quantitative Data Summary

The binding affinity of this compound for the human β3-adrenergic receptor, as well as its selectivity over other β-adrenergic receptor subtypes, has been determined through radioligand binding assays. The key quantitative data are summarized in the table below.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line | Reference |

| Human β3-Adrenergic Receptor | This compound | Kᵢ | 3.7 ± 1.4 | CHO | --INVALID-LINK-- |

| Human β1-Adrenergic Receptor | This compound | Kᵢ | 467 ± 89 | CHO | --INVALID-LINK-- |

| Human β2-Adrenergic Receptor | This compound | Kᵢ | 99 ± 43 | CHO | --INVALID-LINK-- |

Signaling Pathways

The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins, leading to the modulation of distinct downstream signaling cascades.

Canonical Gs-cAMP Pathway (Agonist-Mediated)

Upon agonist binding, the β3-AR typically couples to Gs, activating adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as lipolysis.

Antagonism by this compound

This compound, by competitively binding to the β3-AR, prevents agonist-induced coupling to Gs and the subsequent activation of the adenylyl cyclase/cAMP/PKA signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Kᵢ Determination

This protocol outlines the method used to determine the binding affinity (Kᵢ) of this compound for the human β3, β1, and β2-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for β-adrenergic receptor subtypes.

Materials:

-

CHO cell membranes expressing cloned human β3, β1, or β2-adrenergic receptors.

-

Radioligand: [¹²⁵I]-iodocyanopindolol.

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% bovine serum albumin, pH 7.4.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: Propranolol (10 µM).

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in incubation buffer.

-

In a 96-well plate, add 50 µL of the appropriate this compound dilution.

-

Add 50 µL of radioligand ([¹²⁵I]-iodocyanopindolol) at a final concentration near its Kₔ.

-

Add 100 µL of the CHO cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

For total binding wells, add 50 µL of incubation buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of propranolol (10 µM) instead of this compound.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Lipolysis Assay

This protocol describes the functional assay used to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated lipolysis in isolated non-human primate adipocytes.[1]

Objective: To determine the functional antagonist activity of this compound by measuring the inhibition of agonist-induced glycerol release from adipocytes.

Materials:

-

Isolated adipocytes from non-human primate adipose tissue.

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with 4% bovine serum albumin (BSA) and 6 mM glucose.

-

β3-AR agonist (e.g., isoproterenol).

-

This compound stock solution (in DMSO).

-

Glycerol assay kit.

-

Spectrophotometer.

Procedure:

-

Isolate adipocytes from adipose tissue by collagenase digestion.

-

Wash the isolated adipocytes with KRB buffer.

-

Prepare a suspension of adipocytes in KRB buffer.

-

Pre-incubate the adipocyte suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Initiate the lipolysis reaction by adding a β3-AR agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate for 90 minutes at 37°C with gentle shaking.

-

Terminate the incubation by placing the tubes on ice.

-

Collect the infranatant (aqueous layer) after centrifugation.

-

Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Determine the percentage inhibition of agonist-stimulated glycerol release at each concentration of this compound.

-

Calculate the IC₅₀ value from the concentration-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the β3-adrenergic receptor. Its high potency and selectivity make it a precise pharmacological probe for distinguishing β3-AR-mediated effects from those of β1- and β2-ARs. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of adrenergic pharmacology and drug development.

References

An In-Depth Technical Guide to L-748,328: A Potent and Selective β3-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-748,328 is a highly potent and selective antagonist of the human β3-adrenergic receptor (β3-AR). This technical guide provides a comprehensive overview of its pharmacological properties, including its binding affinity and selectivity for adrenergic receptor subtypes. Detailed experimental protocols for key in vitro assays, including radioligand binding, functional cAMP accumulation, and lipolysis inhibition, are presented to facilitate further research and drug development efforts. Additionally, this guide includes visualizations of the β3-adrenergic signaling pathway and experimental workflows to provide a clear and concise understanding of the mechanisms of action and experimental design.

Introduction

The β3-adrenergic receptor is a member of the G-protein coupled receptor superfamily predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates physiological responses such as lipolysis and thermogenesis. The unique tissue distribution and physiological roles of the β3-AR have made it an attractive target for the development of therapeutic agents for conditions such as obesity, type 2 diabetes, and overactive bladder.

L-748,328 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the β3-AR due to its high affinity and selectivity. This guide serves as a technical resource for researchers and drug development professionals working with or interested in L-748,328.

Chemical Properties

-

IUPAC Name: 3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide[1]

-

Molecular Formula: C23H27N3O6S2[1]

-

Molecular Weight: 505.60 g/mol [1]

-

CAS Number: 244192-93-6[2]

Pharmacological Profile

Binding Affinity and Selectivity

L-748,328 is a potent and selective antagonist for the human β3-adrenergic receptor. Radioligand binding studies have been conducted using membranes from Chinese hamster ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptors. These studies demonstrate the high affinity of L-748,328 for the β3-AR with significantly lower affinity for the β1 and β2 subtypes.

| Parameter | Human β3-AR | Human β1-AR | Human β2-AR | Reference |

| Ki (nM) | 3.7 ± 1.4 | 467 ± 89 | 99 ± 43 | [3][4] |

Table 1: Binding affinities (Ki) of L-748,328 for human β-adrenergic receptor subtypes.

Mechanism of Action & Signaling Pathways

L-748,328 acts as a competitive antagonist at the β3-adrenergic receptor. In its canonical signaling pathway, the β3-AR, upon stimulation by an agonist such as norepinephrine, couples to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. As an antagonist, L-748,328 binds to the β3-AR but does not elicit this downstream signaling cascade and competitively inhibits the binding and action of β3-AR agonists.

Some evidence also suggests that the β3-AR can couple to an inhibitory G-protein (Gi), which can activate the MAPK/ERK pathway. The precise role of L-748,328 in modulating this alternative pathway requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-748,328.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of L-748,328 for the human β3-adrenergic receptor expressed in CHO cells.

Materials:

-

CHO cell membranes expressing the human β3-adrenergic receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligand: [¹²⁵I]-Iodocyanopindolol.

-

Non-specific binding control: Propranolol (10 µM).

-

L-748,328 dilutions.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the human β3-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of L-748,328.

-

50 µL of [¹²⁵I]-Iodocyanopindolol (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

For non-specific binding, replace L-748,328 with 10 µM propranolol.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of L-748,328 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This protocol outlines a functional assay to measure the antagonist effect of L-748,328 on agonist-induced cAMP accumulation in CHO cells expressing the human β3-adrenergic receptor.

Materials:

-

CHO cells stably expressing the human β3-AR.

-

Stimulation Buffer: Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

-

β3-AR agonist (e.g., isoproterenol).

-

L-748,328 dilutions.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Seed CHO cells expressing the human β3-AR into 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of L-748,328 for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of the β3-AR agonist (typically the EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of L-748,328 to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Inhibition of Lipolysis in Primate Adipocytes

This protocol details a method to assess the ability of L-748,328 to inhibit agonist-stimulated lipolysis in isolated non-human primate adipocytes. Lipolysis is quantified by measuring the amount of glycerol released.

Materials:

-

Isolated adipocytes from non-human primate adipose tissue.

-

Krebs-Ringer bicarbonate buffer with 4% BSA, 5.5 mM glucose, and 0.1 mg/mL ascorbic acid.

-

β3-AR agonist (e.g., L-742,791).

-

L-748,328 dilutions.

-

Glycerol assay kit.

Procedure:

-

Adipocyte Preparation: Isolate adipocytes from adipose tissue by collagenase digestion.

-

Pre-incubation: Aliquot the adipocyte suspension into tubes and pre-incubate with various concentrations of L-748,328 for 30 minutes at 37°C in a shaking water bath.

-

Stimulation: Add the β3-AR agonist to stimulate lipolysis and incubate for 90-120 minutes at 37°C.

-

Sample Collection: Terminate the incubation by placing the tubes on ice. Collect the infranatant (aqueous layer below the floating adipocytes) for glycerol measurement.

-

Glycerol Measurement: Determine the glycerol concentration in the infranatant using a commercial glycerol assay kit.

-

Data Analysis: Calculate the percent inhibition of agonist-stimulated glycerol release for each concentration of L-748,328 and determine the IC50 value.

Synthesis

L-748,328 belongs to the aryloxypropanolamine benzenesulfonamide class of compounds. While a specific, detailed synthesis scheme for L-748,328 is not publicly available in the provided search results, the general synthesis of such compounds involves the reaction of a substituted phenoxy epoxide with an appropriate amine. The synthesis of related aryloxypropanolamine β3-AR antagonists has been described in the literature.

In Vivo and Clinical Data

There is limited publicly available information from the provided search results regarding in vivo studies or clinical trials specifically for L-748,328. A related compound, L-748,337, has been used in in vivo studies in pigs to investigate its effects on cardiac function. These studies suggest a potential role for selective β3-AR antagonists in modulating cardiovascular parameters. Further research is needed to determine the in vivo efficacy and safety profile of L-748,328.

Conclusion

L-748,328 is a valuable research tool for the investigation of the β3-adrenergic receptor. Its high potency and selectivity make it an ideal antagonist for in vitro and potentially in vivo studies to elucidate the role of the β3-AR in health and disease. The detailed protocols provided in this guide are intended to facilitate the use of L-748,328 in a research setting and to support the development of novel therapeutics targeting the β3-adrenergic system.

References

- 1. [PDF] Formate-Induced Inhibition of Photoreceptor Function in Methanol Intoxication 1 | Semantic Scholar [semanticscholar.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Beta3-Adrenoreceptor Stimulation Ameliorates Myocardial Ischemia-Reperfusion Injury Via Endothelial Nitric Oxide Synthase and Neuronal Nitric Oxide Synthase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massimospattini.com [massimospattini.com]

L-748,328: A Technical Guide to a Potent and Selective β3-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of L-748,328. It includes a summary of its binding affinity and selectivity, detailed experimental protocols for key assays, and a proposed synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The β3-adrenergic receptor, predominantly expressed in adipose tissue, plays a crucial role in the regulation of energy metabolism. Its activation leads to the breakdown of triglycerides (lipolysis) and the generation of heat (thermogenesis), making it an attractive target for the treatment of obesity and type 2 diabetes. The development of selective ligands for the β3-AR has been a significant area of research. L-748,328 emerged from these efforts as a potent and selective antagonist for the human β3-AR, belonging to the aryloxypropanolamine benzenesulfonamide class of compounds. Its high affinity and selectivity have made it a valuable tool for probing the physiological and pathological roles of the β3-AR.

Pharmacological Profile

Binding Affinity and Selectivity

L-748,328 exhibits high-affinity binding to the human β3-adrenergic receptor expressed in Chinese hamster ovary (CHO) cells. Its selectivity for the β3-AR over β1-AR and β2-AR subtypes is a key characteristic, minimizing off-target effects.

Table 1: Binding Affinity (Ki) and Selectivity of L-748,328 for Human Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. β1-AR | Selectivity vs. β2-AR |

| β3-AR | 3.7 ± 1.4[1] | - | >20-fold[1] |

| β1-AR | 467 ± 89[1] | - | - |

| β2-AR | 99 ± 43[1] | - | - |

Mechanism of Action

L-748,328 functions as a competitive antagonist at the β3-adrenergic receptor. By binding to the receptor, it blocks the binding of endogenous catecholamines (e.g., norepinephrine) and other β3-AR agonists, thereby inhibiting the downstream signaling cascade that leads to lipolysis.

Caption: β3-AR signaling cascade and the inhibitory action of L-748,328.

Experimental Protocols

Radioligand Binding Assay for Human β3-Adrenergic Receptor

This protocol is adapted from methodologies used for characterizing β3-AR antagonists in CHO cell membranes.[2]

Objective: To determine the binding affinity (Ki) of L-748,328 for the human β3-adrenergic receptor.

Materials:

-

Membranes from CHO cells stably expressing the human β3-adrenergic receptor.

-

Radioligand: [3H]-L-748,337 (a potent and selective β3-AR antagonist, close analog of L-748,328).[2][3]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Propranolol.

-

L-748,328 stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the CHO cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of 10 µM Propranolol.

-

Competition: 50 µL of varying concentrations of L-748,328.

-

-

Add 50 µL of [3H]-L-748,337 to each well at a final concentration of approximately 2 nM.[2]

-

Add 150 µL of the membrane suspension to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Wash Buffer.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of L-748,328 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the β3-AR radioligand binding assay.

Functional Lipolysis Assay in Primate Adipocytes

This protocol is based on the reported functional characterization of L-748,328 in inhibiting agonist-induced lipolysis.[1]

Objective: To assess the functional antagonist activity of L-748,328 by measuring its ability to inhibit β3-AR agonist-stimulated lipolysis in isolated primate adipocytes.

Materials:

-

Adipose tissue from a non-human primate (e.g., rhesus monkey).

-

Collagenase solution (e.g., Type I in Krebs-Ringer bicarbonate buffer with 4% BSA).

-

Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA) and 6 mM glucose.

-

β3-AR agonist (e.g., Isoproterenol or a selective agonist like L-742,791).

-

L-748,328 stock solution and serial dilutions.

-

Glycerol assay kit.

-

96-well plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Adipocyte Isolation:

-

Mince adipose tissue and digest with collagenase solution at 37°C for 60 minutes with gentle shaking.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the isolated adipocytes three times with warm KRB buffer.

-

Resuspend the adipocytes in KRB buffer to a final concentration of 2-5 x 10^5 cells/mL.

-

-

Assay Setup:

-

In a 96-well plate, pre-incubate 100 µL of the adipocyte suspension with varying concentrations of L-748,328 or vehicle for 30 minutes at 37°C.

-

-

Stimulation:

-

Add 10 µL of the β3-AR agonist (e.g., isoproterenol at a final concentration of 1 µM) to stimulate lipolysis. For the basal control, add 10 µL of buffer.

-

-

Incubation: Incubate the plate for 90 minutes at 37°C in a humidified atmosphere of 5% CO2.

-

Glycerol Measurement:

-

Terminate the incubation by placing the plate on ice.

-

Centrifuge the plate to separate the cells from the medium.

-

Carefully collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of glycerol released in each condition.

-

Determine the inhibitory effect of L-748,328 on agonist-stimulated lipolysis and calculate the IC50 value.

-

Caption: Workflow for the functional lipolysis assay.

Synthesis

A specific, detailed synthesis protocol for L-748,328 is not publicly available. However, based on its chemical structure as an aryloxypropanolamine benzenesulfonamide, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of an aryloxypropanolamine intermediate with a benzenesulfonyl chloride derivative.

Clinical Development

As of the date of this document, there is no publicly available information regarding any clinical trials or an Investigational New Drug (IND) application for L-748,328. Its primary use appears to be as a research tool for in vitro and in vivo studies of the β3-adrenergic receptor.

Conclusion

L-748,328 is a valuable pharmacological tool characterized by its high potency and selectivity as an antagonist for the human β3-adrenergic receptor. This technical guide has provided a comprehensive overview of its pharmacological properties, detailed experimental methodologies for its characterization, and a proposed synthetic strategy. The lack of clinical trial data suggests that its application has been predominantly in a research context, where it continues to be instrumental in elucidating the complex roles of the β3-AR in health and disease. This information serves as a foundational resource for scientists and researchers working in the field of adrenergic pharmacology and metabolic drug discovery.

References

The Role of L-748,328 in Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-748,328 is a potent and highly selective antagonist of the human beta-3 adrenergic receptor (β3-AR)[1][2]. This characteristic positions it as a critical tool for investigating the physiological and pathophysiological roles of the β3-AR, particularly in the context of lipolysis and adipose tissue metabolism. The β3-AR is predominantly expressed in adipocytes and plays a key role in mediating catecholamine-induced breakdown of triglycerides[3][4]. This technical guide provides an in-depth overview of L-748,328, its mechanism of action in inhibiting lipolysis, and detailed experimental protocols for its application in research settings.

Mechanism of Action: Antagonism of the β3-Adrenergic Receptor

L-748,328 functions as a competitive antagonist at the β3-AR[1]. In adipocytes, the binding of β-adrenergic agonists, such as norepinephrine, to the β3-AR initiates a signaling cascade that stimulates lipolysis. This process is crucial for the mobilization of stored fatty acids to meet the body's energy demands.

The signaling pathway begins with the activation of a stimulatory G-protein (Gs) coupled to the β3-AR. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[5]. Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates two key proteins located on the surface of lipid droplets: perilipin 1 and hormone-sensitive lipase (HSL)[6][7][8].

Phosphorylation of perilipin 1 allows HSL to access the triglyceride core of the lipid droplet. Concurrently, phosphorylated HSL becomes catalytically active and hydrolyzes triglycerides into diacylglycerides and subsequently into monoacylglycerides and free fatty acids. These free fatty acids are then released from the adipocyte into the bloodstream to be used as an energy source by other tissues.

L-748,328 exerts its inhibitory effect on lipolysis by binding to the β3-AR and preventing the binding of endogenous or synthetic agonists. This blockade of the receptor prevents the initiation of the downstream signaling cascade, thereby inhibiting the production of cAMP and the subsequent activation of PKA, HSL, and ultimately, lipolysis.

Quantitative Data

The following tables summarize the quantitative data available for L-748,328 and the closely related compound L-748,337, highlighting their potency and selectivity as β3-AR antagonists.

Table 1: Binding Affinity of L-748,328 for Human β-Adrenergic Receptor Subtypes [1]

| Receptor Subtype | Binding Affinity (Ki) [nM] (mean ± SEM) |

| β3-AR | 3.7 ± 1.4 |

| β1-AR | 467 ± 89 |

| β2-AR | 99 ± 43 |

Table 2: Binding Affinity and Functional Antagonism of L-748,337 [9][10]

| Parameter | Value [nM] (mean ± SEM or as stated) |

| β3-AR Binding Affinity (Ki) | 4.0 ± 0.4 |

| β1-AR Binding Affinity (Ki) | 390 ± 154 |

| β2-AR Binding Affinity (Ki) | 204 ± 75 |

| IC50 for Inhibition of Isoproterenol-stimulated cAMP accumulation | 6 |

| EC50 for β3-AR antagonist activity | 11.91 |

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of L-748,328 for the human β3-adrenergic receptor.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human cloned β3-adrenergic receptor[1].

-

Radioligand: [³H]-L-748,337 or another suitable β3-AR selective radioligand.

-

Procedure:

-

Prepare cell membranes from the CHO cell line.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of L-748,328 in a suitable binding buffer.

-

Incubate for a sufficient time at an appropriate temperature to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled β3-AR agonist or antagonist.

-

The Ki value is calculated from the IC50 value (concentration of L-748,328 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

In Vitro Lipolysis Assay

Objective: To assess the inhibitory effect of L-748,328 on agonist-induced lipolysis in isolated adipocytes.

Methodology:

-

Source of Adipocytes: Isolated adipocytes from human or non-human primate (e.g., rhesus monkey) adipose tissue[1].

-

Procedure for Adipocyte Isolation:

-

Obtain fresh adipose tissue biopsies.

-

Mince the tissue and digest with collagenase type I in a Krebs-Ringer bicarbonate buffer containing albumin.

-

Incubate at 37°C with gentle shaking.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the mature adipocytes to float and wash them several times with fresh buffer to remove collagenase and stromal-vascular cells.

-

-

Lipolysis Assay Protocol:

-

Incubate a known number or volume of isolated adipocytes in Krebs-Ringer bicarbonate buffer supplemented with albumin (to bind released free fatty acids).

-

Pre-incubate the adipocytes with varying concentrations of L-748,328 for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate lipolysis by adding a specific β3-AR agonist, such as L-742,791, or a non-selective β-agonist like isoproterenol, at a concentration that elicits a submaximal or maximal response[1].

-

Incubate for a defined period (e.g., 90-120 minutes) at 37°C.

-

Terminate the incubation by placing the samples on ice or by adding a stop solution.

-

Collect the infranatant (the aqueous layer below the floating adipocytes) for analysis.

-

-

Quantification of Lipolysis:

-

Glycerol Release: Measure the concentration of glycerol in the infranatant using a commercially available enzymatic assay kit. Glycerol release is a direct and reliable index of lipolysis as adipocytes have low glycerol kinase activity and thus do not reutilize glycerol.

-

Free Fatty Acid (FFA) Release: Measure the concentration of FFAs in the incubation medium using a colorimetric or fluorometric assay kit.

-

cAMP Accumulation Assay

Objective: To determine the effect of L-748,328 on agonist-stimulated cAMP production.

Methodology:

-

Cell Line: CHO cells expressing the human β3-AR or isolated adipocytes.

-

Procedure:

-

Culture the cells in appropriate media.

-

Pre-incubate the cells with varying concentrations of L-748,328 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a β3-AR agonist (e.g., isoproterenol) for a short period (e.g., 10-15 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as an ELISA-based kit or a radioimmunoassay (RIA).

-

Visualizations

Signaling Pathway of β3-Adrenergic Receptor-Mediated Lipolysis and its Inhibition by L-748,328

Caption: β3-AR signaling cascade for lipolysis and its inhibition by L-748,328.

Experimental Workflow for In Vitro Lipolysis Assay

Caption: Workflow for assessing L-748,328's inhibition of lipolysis in vitro.

Conclusion

L-748,328 is an invaluable pharmacological tool for the specific investigation of β3-adrenergic receptor function. Its high potency and selectivity make it ideal for dissecting the role of this receptor in lipolysis and other metabolic processes. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize L-748,328 in their studies to further elucidate the complex regulation of adipose tissue metabolism and to explore potential therapeutic strategies targeting the β3-AR pathway.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. paulogentil.com [paulogentil.com]

- 4. Continuous measurement of free fatty acid release from intact adipocytes by pH-Stat titration. | Semantic Scholar [semanticscholar.org]

- 5. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saibou.jp [saibou.jp]

- 7. scispace.com [scispace.com]

- 8. Determination of lipolysis in isolated primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

L-748,328: An In-Depth Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

L-748,328 is a potent and highly selective antagonist of the human beta-3 adrenergic receptor (β3-AR).[1][2][3] This technical guide provides a comprehensive overview of its selectivity profile, incorporating quantitative binding data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its characterization.

Quantitative Selectivity Profile

The selectivity of L-748,328 has been primarily determined through competitive binding assays using cloned human adrenergic receptors expressed in Chinese hamster ovary (CHO) cells.[1][2] The data clearly demonstrates its high affinity for the β3-AR subtype over the β1-AR and β2-AR subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM (mean ± SEM) | Selectivity vs. β3-AR (fold) |

| Human β3-Adrenergic Receptor | 3.7 ± 1.4[1] | - |

| Human β1-Adrenergic Receptor | 467 ± 89[1] | ~126 |

| Human β2-Adrenergic Receptor | 99 ± 43[1] | >20[1] |

A structurally related compound, L-748,337, exhibits a similar high affinity for the human β3-AR with a Ki of 4.0 ± 0.4 nM and demonstrates a selectivity of over 45-fold for the β3-AR versus the β2-AR.[1] Further studies have reported a 100-fold higher affinity of L-748,337 for the human β3-AR compared to both β1- and β2-ARs.[4]

Experimental Protocols

The characterization of L-748,328's selectivity profile involves several key experimental methodologies, primarily focused on receptor binding and functional antagonism assays.

Receptor Binding Assays

These assays are fundamental to determining the binding affinity of a ligand to its receptor.

Objective: To quantify the affinity (Ki) of L-748,328 for human β1, β2, and β3 adrenergic receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese hamster ovary (CHO) cells are stably transfected to express high levels of the individual human β1, β2, or β3 adrenergic receptor subtypes.

-

The cells are cultured and harvested.

-

Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors.

-

-

Competitive Radioligand Binding:

-

A radiolabeled ligand with known high affinity for the target receptor (e.g., ³H-CGP 12177) is used.[5]

-

A fixed concentration of the radioligand is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (L-748,328) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Functional Antagonism Assays

These assays are performed to confirm that the binding of L-748,328 to the β3-AR results in the inhibition of the receptor's biological function.

Objective: To demonstrate that L-748,328 acts as a competitive antagonist at the human β3-AR.

Methodology:

-

Cell-Based Functional Assay (cAMP Accumulation):

-

CHO cells expressing the human β3-AR are used.

-

The cells are pre-incubated with varying concentrations of L-748,328.

-

A known β3-AR agonist (e.g., isoproterenol or a more selective agonist) is then added to stimulate the receptors.

-

The β3-AR is coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[6]

-

The intracellular levels of cAMP are measured using a suitable assay (e.g., enzyme-linked immunosorbent assay - ELISA).

-

A dose-dependent inhibition of agonist-induced cAMP production by L-748,328 indicates competitive antagonism.

-

-

Ex Vivo Lipolysis Assay:

-

Adipocytes (fat cells) are isolated from a suitable model, such as non-human primates.[1]

-

The isolated adipocytes are pre-incubated with L-748,328.

-

A β3-AR agonist (e.g., L-742,791) is added to stimulate lipolysis, the breakdown of triglycerides into glycerol and free fatty acids.[1][2]

-

The amount of glycerol released into the medium is measured as an indicator of lipolysis.

-

Inhibition of agonist-induced glycerol release by L-748,328 confirms its antagonistic activity on a physiologically relevant response.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the β3-adrenergic receptor and the general workflow for determining antagonist selectivity.

Caption: β3-Adrenergic Receptor Signaling Pathway and Point of Antagonism by L-748,328.

References

- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]

- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

L-748,328: A Technical Guide for the Study of Brown Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the use of L-748,328, a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR), for the investigation of brown adipose tissue (BAT) physiology and pharmacology.

Introduction: The Role of L-748,328 in BAT Research

Brown adipose tissue is a key site for non-shivering thermogenesis, playing a significant role in energy expenditure. The primary activator of this process is the sympathetic nervous system's release of norepinephrine, which acts predominantly through β3-adrenergic receptors on the surface of brown adipocytes. Understanding the precise role of the β3-AR is crucial for developing therapeutic strategies against obesity and metabolic diseases.

L-748,328 is a valuable pharmacological tool that allows for the specific blockade of the human β3-AR. Its high selectivity enables researchers to isolate and study the downstream effects of β3-AR signaling, differentiate its functions from those of β1-AR and β2-AR, and validate the efficacy of β3-AR agonists. This guide details its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols for its application in BAT research.

Mechanism of Action: Antagonism of the β3-Adrenergic Pathway

In brown adipocytes, the binding of a β3-AR agonist (like norepinephrine or a synthetic compound such as mirabegron) initiates a well-defined signaling cascade. L-748,328 acts as a competitive antagonist, binding to the β3-AR without initiating this cascade and preventing agonists from binding and activating the receptor.

The canonical signaling pathway is as follows:

-

Activation: A β3-AR agonist binds to the receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

cAMP Production: The Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates key targets, including:

-

Hormone-Sensitive Lipase (HSL): Initiates the breakdown of triglycerides (lipolysis) into free fatty acids (FFAs). These FFAs serve as the primary fuel for thermogenesis and can also act as allosteric activators of UCP1.

-

cAMP Response Element-Binding Protein (CREB): This transcription factor moves to the nucleus and promotes the expression of target genes, most notably UCP1.

-

-

Thermogenesis: The increased expression and activation of Uncoupling Protein 1 (UCP1) in the inner mitochondrial membrane dissipates the proton gradient, uncoupling fuel oxidation from ATP synthesis and releasing energy as heat.[[“]][2][3][4]

L-748,328 blocks this entire process at the very first step by occupying the receptor.

Quantitative Data

L-748,328's utility stems from its high affinity and selectivity for the human β3-AR over other β-AR subtypes.

Table 1: Receptor Binding Affinity of L-748,328 & L-748,337

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (β1/β3) | Selectivity (β2/β3) |

| L-748,328 | human β3-AR | 3.7 ± 1.4 | ~126-fold | ~27-fold |

| human β1-AR | 467 ± 89 | |||

| human β2-AR | 99 ± 43 | |||

| L-748,337 | human β3-AR | 4.0 ± 0.4 | ~98-fold | ~51-fold |

| human β1-AR | 390 ± 154 | |||

| human β2-AR | 204 ± 75 | |||

| Data sourced from studies on cloned human receptors expressed in CHO cells.[5] |

Table 2: Representative Effects of β3-AR Agonists Inhibited by L-748,328

The primary use of L-748,328 is to block the physiological effects induced by β3-AR agonists. The following table summarizes typical agonist-induced effects that can be antagonized by pre-treatment with L-748,328.

| Parameter | Agonist Used | Model System | Observed Effect of Agonist | Reference |

| BAT Metabolic Activity | Mirabegron (200 mg) | Healthy Human Males | Significant increase in 18F-FDG PET/CT signal | [6] |

| Resting Metabolic Rate (RMR) | Mirabegron (200 mg) | Healthy Human Males | Increase of 203 ± 40 kcal/day (+13%) | [7][6] |

| Lipolysis | Mirabegron (100 nM - 10 µM) | Human Brown Adipocytes | Dose-dependent increase in glycerol release | [8] |

| Oxygen Consumption | Isoproterenol | Monkey Brown Adipocytes | 75-100% increase above basal rate | [9] |

| UCP1 Expression | CL316,243 | Mouse BAT | Increased UCP1 protein levels | [3] |

| Intracellular cAMP | Various Agonists | Human Brown Adipocytes | Significant increase in cAMP accumulation | [8][10] |

Experimental Protocols & Workflows

L-748,328 is primarily used in in vitro experiments with human or non-human primate cells due to its lower affinity for rodent β3-ARs.[11]

In Vitro Experiment: Inhibition of Agonist-Induced Lipolysis

This protocol details how to use L-748,328 to confirm that agonist-stimulated lipolysis in cultured human brown adipocytes is mediated by the β3-AR.

Objective: To measure the inhibitory effect of L-748,328 on mirabegron-induced glycerol release.

Materials:

-

Differentiated human brown adipocytes (primary or immortalized).

-

Krebs-Ringer-HEPES (KRH) buffer with 2% BSA.

-

L-748,328 (e.g., 10 mM stock in DMSO).

-

Mirabegron (e.g., 10 mM stock in DMSO).

-

Glycerol assay kit.

-

Multi-well plates (e.g., 24-well).

Methodology:

-

Cell Culture: Culture and differentiate human brown preadipocytes to maturity in 24-well plates according to established protocols.

-

Wash and Acclimatize: Gently wash mature adipocytes twice with warm PBS. Add 400 µL of KRH-BSA buffer to each well and incubate for 1-2 hours at 37°C to establish basal conditions.

-

Antagonist Pre-treatment: Add L-748,328 to the designated wells to a final concentration of 1 µM. Add an equivalent volume of vehicle (DMSO) to control wells. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add mirabegron to designated wells to a final concentration of 1 µM. Add vehicle to basal control wells. The experimental groups will be: (a) Basal (vehicle only), (b) Mirabegron only, (c) L-748,328 + Mirabegron.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Sample Collection: Collect the supernatant (buffer) from each well for analysis.

-

Quantification: Measure the glycerol concentration in the supernatant using a commercial colorimetric assay kit according to the manufacturer's instructions.

-

Normalization: Lyse the cells in each well and determine the total protein content. Normalize the glycerol concentration to the total protein content of the corresponding well.

In Vivo Experiment: Blocking Agonist-Induced BAT Activation

This protocol outlines a representative in vivo study in a relevant animal model (e.g., non-human primate) to assess the blockade of β3-agonist induced BAT activity using PET/CT imaging.

Objective: To determine if L-748,328 can block the increase in glucose uptake in BAT induced by a β3-AR agonist.

Materials:

-

Suitable animal model (e.g., cynomolgus monkey).[9]

-

L-748,328 formulated for IV or oral administration.

-

β3-AR agonist (e.g., mirabegron) formulated for administration.

-

18F-fluorodeoxyglucose (18F-FDG) radiotracer.

-

PET/CT scanner.

-

Anesthesia and physiological monitoring equipment.

Methodology:

-

Acclimatization: Acclimate animals to housing and experimental procedures to minimize stress. Animals should be fasted overnight before the study.

-

Study Design: Employ a crossover design where each animal serves as its own control, receiving different treatments on separate days with a sufficient washout period.

-

Day 1 (Control): Vehicle + 18F-FDG.

-

Day 2 (Agonist): β3-agonist + 18F-FDG.

-

Day 3 (Blockade): L-748,328 + β3-agonist + 18F-FDG.

-

-

Drug Administration:

-

On the blockade study day, administer L-748,328 (dose determined by pharmacokinetic studies) 30-60 minutes prior to the agonist.

-

Administer the β3-agonist.

-

-

Radiotracer Injection: At the time of expected peak agonist activity, administer a bolus of 18F-FDG intravenously.

-

Uptake Period: Allow the tracer to distribute for 60 minutes while the animal remains anesthetized and warm.

-

PET/CT Imaging: Perform a whole-body CT scan for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.

-

Image Analysis:

-

Co-register PET and CT images.

-

Define regions of interest (ROIs) around BAT depots (e.g., supraclavicular, cervical, periaortic).

-

Quantify 18F-FDG uptake within these ROIs and express as Standardized Uptake Value (SUV).

-

-

Data Analysis: Compare the SUVmax or SUVmean in BAT across the three experimental conditions to determine if L-748,328 significantly reduced the agonist-induced increase in glucose uptake.

Conclusion

L-748,328 is an indispensable research tool for the specific interrogation of β3-adrenergic receptor function in human and non-human primate brown adipose tissue. Its high selectivity allows for the unambiguous delineation of β3-AR-mediated signaling from other adrenergic pathways. By using L-748,328 to block agonist-induced lipolysis, thermogenesis, and gene expression, researchers can confirm the on-target effects of novel β3-AR agonists and further elucidate the critical role of this receptor in regulating energy homeostasis. This contributes to the foundational understanding required for the development of new therapies for obesity and metabolic syndrome.

References

- 1. consensus.app [consensus.app]

- 2. Lipolysis in Brown Adipocytes Is Not Essential for Cold-Induced Thermogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen receptor suppresses β-adrenoceptor-mediated CREB activation and thermogenesis in brown adipose tissue of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]

- 5. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of human brown adipose tissue by a β3-adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta 3-adrenergic receptor-mediated lipolysis and oxygen consumption in brown adipocytes from cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]

- 11. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

L-748328: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-748,328 is a potent and highly selective competitive antagonist of the human β3-adrenergic receptor (β3-AR), a key regulator of metabolic processes, particularly in adipose tissue.[1][2] This technical guide provides an in-depth overview of L-748,328, its mechanism of action, and its application in metabolic research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers in utilizing this valuable pharmacological tool.

Core Mechanism of Action

L-748,328 exerts its effects by binding to the β3-adrenergic receptor, thereby preventing the binding of endogenous catecholamines (e.g., norepinephrine) and synthetic agonists. This blockade inhibits the downstream signaling cascades typically initiated by β3-AR activation, primarily the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways. Its high selectivity for the human β3-AR over β1-AR and β2-AR makes it a precise tool for dissecting the physiological roles of the β3-adrenoceptor.[1][2]

Data Presentation

Binding Affinity and Selectivity of L-748,328

The following table summarizes the binding affinities (Ki) of L-748,328 for human β-adrenergic receptor subtypes, highlighting its selectivity for the β3-AR.[1][2]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human β3-AR | 3.7 ± 1.4 |

| Human β1-AR | 467 ± 89 |

| Human β2-AR | 99 ± 43 |

Data presented as mean ± SEM.

Functional Antagonism of L-748,328

This table presents data on the functional inhibition by L-748,328 of agonist-induced metabolic responses.

| Parameter | Agonist | Cell/Tissue Type | L-748,328 Effect | Reference |

| Lipolysis | L-742,791 (β3-AR agonist) | Isolated nonhuman primate adipocytes | Inhibition of agonist-elicited lipolytic response | [1][2] |

| cAMP Accumulation | Isoproterenol (non-selective β-agonist) | CHO cells expressing human β3-AR | Dose-dependent inhibition of functional activation | [1][2] |

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway Inhibition by L-748,328

Caption: L-748,328 competitively antagonizes the β3-AR, blocking agonist-induced signaling.

Experimental Workflow for Characterizing L-748,328 Antagonism

Caption: Workflow for in vitro characterization of L-748,328 as a β3-AR antagonist.

Experimental Protocols

In Vitro Lipolysis Assay

Objective: To determine the inhibitory effect of L-748,328 on agonist-induced lipolysis in adipocytes.

Materials:

-

Isolated primary adipocytes (e.g., from human or non-human primate adipose tissue) or differentiated adipocyte cell line (e.g., 3T3-L1).

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA and 10 mM HEPES.

-

β3-AR agonist (e.g., Isoproterenol, L-742,791).

-

L-748,328.

-

Glycerol and/or Free Fatty Acid (FFA) assay kit.

Procedure:

-

Cell Preparation: Isolate adipocytes by collagenase digestion or use differentiated adipocytes. Wash cells with KRBB.

-

Pre-incubation: Resuspend adipocytes in KRBB and pre-incubate with various concentrations of L-748,328 (or vehicle control) for 30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of the β3-AR agonist (e.g., EC80 concentration) to the cell suspension and incubate for 2 hours at 37°C.

-

Sample Collection: At the end of the incubation, centrifuge the cell suspension to separate the infranatant (containing adipocytes) from the supernatant.

-

Quantification: Measure the concentration of glycerol and/or FFAs in the supernatant using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of glycerol/FFA released against the concentration of L-748,328 to determine the IC50 value.

cAMP Accumulation Assay

Objective: To quantify the antagonistic effect of L-748,328 on agonist-induced cAMP production.

Materials:

-

CHO cells stably expressing the human β3-AR.

-

Cell culture medium (e.g., DMEM/F12).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

β-AR agonist (e.g., Isoproterenol).

-

L-748,328.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the CHO-hβ3-AR cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Serum-starve the cells for 4-6 hours. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of L-748,328 for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of the β-AR agonist (e.g., EC80 of Isoproterenol) and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit following the manufacturer's protocol.

-

Data Analysis: Generate dose-response curves by plotting the cAMP levels against the L-748,328 concentration to calculate the IC50.

MAPK Activation Assay (Western Blot)

Objective: To assess the effect of L-748,328 on β3-AR agonist-induced phosphorylation of ERK and p38 MAPK.

Materials:

-

Cells expressing β3-AR (e.g., primary adipocytes or a suitable cell line).

-

β3-AR agonist.

-

L-748,328.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Serum-starve for 4-6 hours. Pre-treat with L-748,328 for 30 minutes, then stimulate with a β3-AR agonist for 5-15 minutes.

-

Protein Extraction: Lyse the cells in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for loading.

-

Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.

In Vivo Metabolic Study in Non-Human Primates

Objective: To evaluate the in vivo metabolic effects of L-748,328.

Animal Model: Rhesus monkeys are a suitable model due to the pharmacological similarities between human and rhesus β3-AR.[3][4][5]

Procedure:

-

Animal Preparation: Acclimatize catheterized and instrumented conscious or anesthetized rhesus monkeys.

-

Drug Administration: Administer L-748,328 via intravenous infusion. A dose-response study can be conducted with sequential rising doses.

-

Agonist Challenge: Following administration of L-748,328, infuse a β3-AR agonist (e.g., L-742,791) to assess the antagonistic effect.

-

Metabolic Parameter Measurement:

-

Lipolysis: Collect blood samples at regular intervals to measure plasma glycerol and non-esterified fatty acid (NEFA) concentrations.

-

Metabolic Rate: Measure oxygen consumption and carbon dioxide production using indirect calorimetry to determine the metabolic rate and respiratory quotient.

-

Cardiovascular Parameters: Monitor heart rate and blood pressure to assess selectivity over β1/β2-ARs.

-

-

Data Analysis: Analyze the changes in metabolic and cardiovascular parameters in response to the agonist in the presence and absence of L-748,328.

Conclusion

L-748,328 is a powerful and selective tool for investigating the role of the β3-adrenergic receptor in metabolic regulation. Its high affinity and selectivity for the human β3-AR allow for precise interrogation of this receptor's function in both in vitro and in vivo models. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers aiming to utilize L-748,328 to advance our understanding of metabolic diseases and to explore novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Wnt/β-catenin Signaling Pathway: A Technical Guide to its Modulation in CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry, responsible for producing a significant portion of recombinant therapeutic proteins. Optimizing the productivity and quality of these proteins is a constant endeavor. The Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, presents a compelling target for manipulation to enhance CHO cell performance. This technical guide provides an in-depth overview of the Wnt/β-catenin pathway and outlines experimental approaches for its modulation in CHO cells using small molecules.

The canonical Wnt signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and tissue homeostasis.[1][2] Its central mediator is the transcriptional co-activator β-catenin.[2] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[2][3] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2][3]

Activation of the pathway is initiated by the binding of a Wnt protein to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6.[2][4][5] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP5/6, which in turn recruits and inactivates the destruction complex.[2][3] As a result, β-catenin is no longer degraded, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][4] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival.[4][5]

Modulating the Wnt/β-catenin Pathway in CHO Cells

Given its central role in cell fate decisions, the Wnt/β-catenin pathway is an attractive target for chemical modulation to control CHO cell growth and productivity. Small molecules can be employed to either activate or inhibit the pathway at various points, offering a powerful tool for cell line engineering and process optimization.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from experiments designed to assess the impact of a small molecule modulator on the Wnt/β-catenin pathway in CHO cells.

| Parameter | Control (Vehicle) | Small Molecule (Concentration 1) | Small Molecule (Concentration 2) | Small Molecule (Concentration 3) |

| Cell Viability (%) | 100 ± 5 | 98 ± 4 | 85 ± 6 | 60 ± 7 |

| TCF/LEF Reporter Activity (Fold Change) | 1.0 ± 0.1 | 5.2 ± 0.4 | 12.5 ± 1.1 | 25.8 ± 2.3 |

| Nuclear β-catenin Levels (Relative Units) | 1.0 ± 0.2 | 3.5 ± 0.3 | 8.1 ± 0.7 | 15.2 ± 1.5 |

| Specific Productivity (qP) (pg/cell/day) | 20 ± 2 | 25 ± 3 | 35 ± 4 | 28 ± 3 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for investigating the effects of small molecules on the Wnt/β-catenin pathway in CHO cells.

CHO Cell Culture and Small Molecule Treatment

-

Cell Line: A stable CHO cell line, potentially one expressing a recombinant protein of interest.

-

Culture Medium: A chemically defined, serum-free medium appropriate for CHO cell growth and protein production.

-

Culture Conditions: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed CHO cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and reach a desired confluency (typically 50-70%).

-

Prepare stock solutions of the small molecule inhibitor or activator in a suitable solvent (e.g., DMSO).

-

Dilute the small molecule to the desired final concentrations in fresh culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the small molecule or a vehicle control (medium with the same concentration of solvent).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

TCF/LEF Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

-

Principle: CHO cells are transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase. A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

-

Procedure:

-

Co-transfect CHO cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid.

-

After transfection, treat the cells with the small molecule of interest as described above.

-

Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

-

Calculate the TCF/LEF reporter activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Express the results as fold change relative to the vehicle-treated control.

-

Western Blotting for Nuclear β-catenin

This technique is used to determine the levels of β-catenin that have translocated to the nucleus.

-

Procedure:

-

After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation to isolate the nuclear proteins.

-

Determine the protein concentration of the nuclear extracts.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for β-catenin. A primary antibody against a nuclear loading control (e.g., Lamin B1 or Histone H3) should also be used.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-